molecular formula C13H16O3 B1400210 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-70-3

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400210
CAS No.: 1263365-70-3
M. Wt: 220.26 g/mol
InChI Key: GVHSGGZHVUCEAC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with two methyl groups and a dioxolane ring attached to an ethanone moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzene (o-xylene) and 1,3-dioxolane.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2,3-dimethylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the corresponding ketone.

    Formation of Dioxolane Ring: The ketone is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure with different methyl group positions.

    1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxane-2-yl)-ethanone: Similar structure with a dioxane ring instead of a dioxolane ring.

Uniqueness

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a ketone group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-3-5-11(10(9)2)12(14)8-13-15-6-7-16-13/h3-5,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSGGZHVUCEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203321
Record name Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-70-3
Record name Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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